molecular formula C23H26N4O2 B11236572 1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-4-carboxamide

1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B11236572
M. Wt: 390.5 g/mol
InChI Key: ZKFIHLXJAZUPMD-UHFFFAOYSA-N
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Description

1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline ring substituted with a methoxy group at the 3-position, a piperidine ring, and a carboxamide linkage to a 2-methylphenylmethyl group.

Preparation Methods

The synthesis of 1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Ring: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Methoxylation: Introduction of the methoxy group at the 3-position of the quinoxaline ring can be done using methanol in the presence of a suitable catalyst.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Carboxamide Linkage: The final step involves coupling the piperidine derivative with the 2-methylphenylmethyl group using carboxylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or organolithium compounds.

Scientific Research Applications

1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA or inhibit enzyme activity, while the piperidine ring may enhance binding affinity and specificity. The methoxy and carboxamide groups contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar compounds to 1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide include:

    1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl]piperazine: This compound also features a quinoxaline ring and piperidine derivative but with different substituents, leading to varied biological activities.

    Quinoxaline derivatives: Various quinoxaline derivatives with different substituents at the 2- and 3-positions exhibit unique chemical and biological properties, making them valuable in drug discovery and material science.

The uniqueness of 1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H26N4O2/c1-16-7-3-4-8-18(16)15-24-22(28)17-11-13-27(14-12-17)21-23(29-2)26-20-10-6-5-9-19(20)25-21/h3-10,17H,11-15H2,1-2H3,(H,24,28)

InChI Key

ZKFIHLXJAZUPMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3OC

Origin of Product

United States

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